
Compound of Interest

Compound Name: 2-Pentylthiophene

Cat. No.: B1218760

Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study 2-Pentylthiophene. Aime

Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and the flavo

Computational chemistry provides powerful tools for elucidating the molecular properties of such compounds.[7][8] Techniques like Density Functiona

Molecular Structure and Properties
2-Pentylthiophene consists of a thiophene ring substituted with a pentyl group at the second position. Its fundamental properties are summarized be

Table 1: Physicochemical Properties of 2-Pentylthiophene

Property

Molecular Formula

Molecular Weight

CAS Number

Appearance

Boiling Point

Flash Point

Specific Gravity

Refractive Index

graph "2_Pentylthiophene_Structure" {

layout=neato;

node [shape=circle, style=filled, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Atom Definitions

S1 [label="S", pos="0,0.8!", fillcolor="#FBBC05", fontcolor="#202124"];

C2 [label="C", pos="1.2,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C3 [label="C", pos="0.8,-1.1!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C4 [label="C", pos="-0.8,-1.1!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C5 [label="C", pos="-1.2,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C6 [label="C", pos="2.6,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C7 [label="C", pos="3.8,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
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C8 [label="C", pos="5.2,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C9 [label="C", pos="6.4,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C10 [label="C", pos="7.8,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Bonding

S1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- S1;

C2 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

// Double Bonds (visual approximation)

C2 -- C3 [style=bold, color="#4285F4"];

C4 -- C5 [style=bold, color="#4285F4"];

}

### 3. Computational Methodology

The theoretical analysis of thiophene derivatives is predominantly performed using Density Functional Theory 

*   **Methodology**: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation funct

*   **Basis Set**: A common choice for the basis set is 6-31G or a more extensive set like 6-311++G(d,p), whic

*   **Software**: Calculations are typically carried out using software packages like Gaussian, Q-Chem, or Ope

The general workflow for such a computational study is outlined below.

```dot

digraph "Computational_Workflow" {

  graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6];

  node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.4,0.2"];

  edge [fontname="Arial", fontsize=10];

  // Nodes

  start [label="Define Molecular\nStructure", fillcolor="#4285F4", fontcolor="#FFFFFF"];

  opt [label="Geometry Optimization\n(e.g., B3LYP/6-311G)", fillcolor="#34A853", fontcolor="#FFFFFF"];

  freq [label="Frequency Calculation\n& Vibrational Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

  elec [label="Electronic Property\nAnalysis (HOMO/LUMO, MESP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

  interp [label="Data Interpretation\n& Comparison with Exp. Data", fillcolor="#5F6368", fontcolor="#FFFFFF"]

  // Edges

  start -> opt [color="#202124"];

  opt -> freq [color="#202124"];

  opt -> elec [color="#202124"];

  freq -> interp [color="#202124"];

  elec -> interp [color="#202124"];

}
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Results and Discussion

Geometric Structure Analysis

Geometry optimization is the first step, where the molecule's lowest energy conformation is determined. This p

[8]

Table 2: Typical Calculated Geometric Parameters of the Thiophene Ring

Parameter

C-S

C=C

C-C

C-H

Data based on DFT calculations for the parent thiophene molecule as a reference.

[8]

Vibrational Analysis (FT-IR, FT-Raman)

Frequency calculations predict the vibrational modes of the molecule, which correspond to the peaks observed i

[14]

Table 3: Illustrative Vibrational Frequencies for 2-Substituted Thiophenes

Assignment

N-H Stretch

C-H Stretch (Aromatic)

C-H Stretch (Aliphatic)

C=C Stretch (Ring)

C-C Stretch (Ring)

C-S Stretch (Ring)

Note: This table presents representative data for substituted thiophenes to illustrate the correlation between experimental 
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NMR Spectral Analysis

NMR spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict ¹H an

[5]

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Pentylthiophene

Nucleus

¹H NMR

2.81 (CH₂ adjacent to ring)

1.68 (CH₂)

1.34 (CH₂)

1.33 (CH₂)

0.90 (CH₃)

¹³C NMR

31.50, 31.33, 29.91, 22.43 (Pentyl chain carbons)

14.00 (CH₃ carbon)

Data sourced from PubChem.

[5]

Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in d

[18]

Table 5: Representative Calculated Electronic Properties for Thiophene Derivatives

Parameter

EHOMO

ELUMO

Energy Gap (ΔE)

Values are representative for various thiophene derivatives studied by DFT methods.

[9][16]
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The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic

Atomic Charge Distribution

Population analysis methods, such as Mulliken population analysis, distribute the total electron density among

Application in Drug Development

Computational studies of thiophene derivatives are vital in drug discovery. [7]By predicting properties like b

[7]

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: For liquid samples like 2-Pentylthiophene, a thin film is prepared by placing a drop of 

Data Acquisition: The sample is placed in the spectrometer's sample holder. The spectrum is typically record

[13]3.  Background Correction: A background spectrum of the empty salt plates is recorded and automatically 

Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absor

Fourier-Transform (FT)-Raman Spectroscopy

Sample Preparation: A few milliliters of the liquid sample are placed in a glass vial or NMR tube.

Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm)

[13]3.  Analysis: The spectrum (intensity vs. Raman shift in cm⁻¹) is analyzed. Raman spectroscopy is partic

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (

[5]2.  Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, data is acquired a

[5]3.  Processing: The raw data (Free Induction Decay, FID) is Fourier-transformed to produce the frequency-
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Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns (multiplicity) are analyzed t

Conclusion

The theoretical and computational study of 2-Pentylthiophene, and thiophene derivatives at large, provides ind

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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